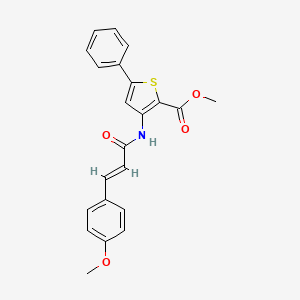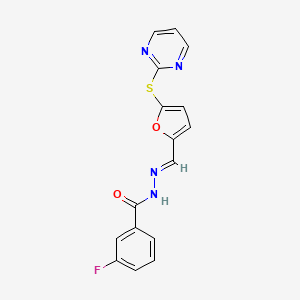
NCGC00249987
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NCGC00249987 es un inhibidor altamente selectivo y alostérico de la actividad de la tirosina fosfatasa de Eya2. Este compuesto ha mostrado un potencial significativo para atacar la migración, la formación de invapodia y la invasión de las células de cáncer de pulmón . Es conocido por su especificidad y eficacia en la inhibición de Eya2, una proteína que juega un papel crucial en la progresión del cáncer y la metástasis .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de NCGC00249987 implica múltiples pasos, comenzando con la preparación de la estructura principal seguida de la introducción de grupos funcionales. La ruta sintética detallada incluye:
Formación de la Estructura Principal: El paso inicial implica la síntesis de la estructura principal a través de una serie de reacciones de condensación y ciclización.
Introducción de Grupos Funcionales: Los pasos subsiguientes implican la introducción de grupos funcionales específicos para mejorar la actividad y selectividad del compuesto. Esto incluye reacciones de halogenación, nitración y sulfonación en condiciones controladas.
Purificación: El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para lograr altos niveles de pureza.
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para la eficiencia y la rentabilidad, asegurando un alto rendimiento y pureza. Los pasos clave incluyen:
Síntesis a Gran Escala: Se utilizan reactores de gran tamaño para llevar a cabo los pasos iniciales de síntesis.
Optimización de las Condiciones de Reacción: Se optimizan parámetros como la temperatura, la presión y la elección del solvente para maximizar el rendimiento.
Purificación y Control de Calidad: Se emplean técnicas de purificación avanzadas y estrictas medidas de control de calidad para garantizar que el producto final cumple con los estándares de la industria.
Análisis De Reacciones Químicas
Tipos de Reacciones
NCGC00249987 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, alterando potencialmente la actividad del compuesto.
Sustitución: Las reacciones de sustitución, particularmente las sustituciones nucleofílicas, son comunes y pueden introducir nuevos grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como haluros de alquilo y nucleófilos en condiciones controladas.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden exhibir diferentes actividades biológicas.
Aplicaciones Científicas De Investigación
NCGC00249987 tiene una amplia gama de aplicaciones en la investigación científica:
Biología: Ayuda a comprender el papel de Eya2 en procesos celulares como la migración y la invasión.
Industria: Se utiliza en el desarrollo de terapias contra el cáncer dirigidas y herramientas de diagnóstico.
Mecanismo De Acción
NCGC00249987 ejerce sus efectos uniéndose a un bolsillo inducido distante del sitio activo de Eya2. Esta unión conduce a un cambio conformacional que es desfavorable para la unión del ion magnesio, inhibiendo así la actividad de la tirosina fosfatasa de Eya2 . La inhibición de la actividad de Eya2 interrumpe los procesos celulares como la migración y la invasión, que son críticos para la metástasis del cáncer .
Comparación Con Compuestos Similares
Compuestos Similares
NCGC00249988: Otro inhibidor de Eya2 con propiedades similares pero diferentes afinidades de unión.
NCGC00249989: Un compuesto con especificidad más amplia, que se dirige a múltiples miembros de la familia Eya.
Unicidad
NCGC00249987 es único debido a su alta selectividad y mecanismo de inhibición alostérico. A diferencia de otros inhibidores, se dirige específicamente a Eya2 sin afectar a otros miembros de la familia Eya, lo que lo convierte en una herramienta valiosa para estudiar el papel de Eya2 en la progresión del cáncer .
Propiedades
IUPAC Name |
3-fluoro-N-[(E)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O2S/c17-12-4-1-3-11(9-12)15(22)21-20-10-13-5-6-14(23-13)24-16-18-7-2-8-19-16/h1-10H,(H,21,22)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXIKWHRYGIZNG-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC=C(O2)SC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CC=C(O2)SC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
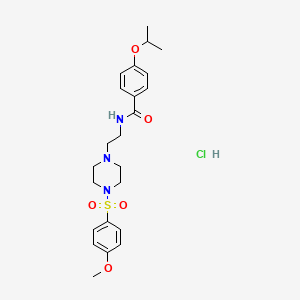
![8-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2554145.png)
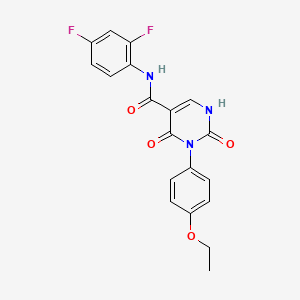

![2,6-DIMETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE](/img/structure/B2554148.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2554149.png)
![8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2554151.png)
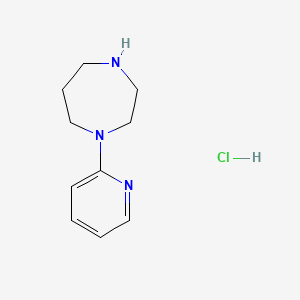
![N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide](/img/structure/B2554153.png)

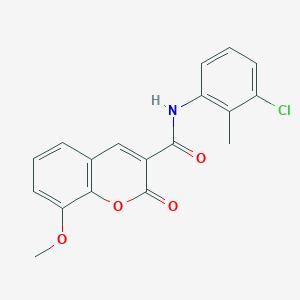
![4-[4-(Aminomethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B2554157.png)
![2-(methylsulfanyl)-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-3-carboxamide](/img/structure/B2554158.png)
